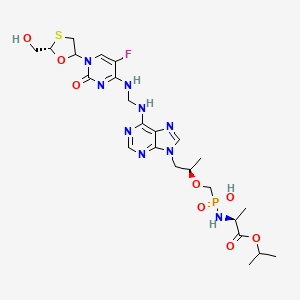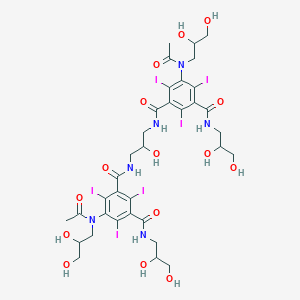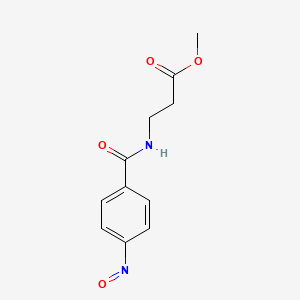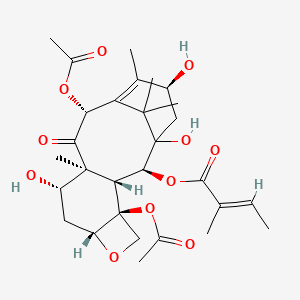
2-Debenzoyl-2-tigloyl-baccatin-III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Debenzoyl-2-tigloyl-baccatin-III involves several steps. The reaction conditions typically involve the use of organic solvents such as chloroform, dimethyl sulfoxide, and methanol . The compound is usually stored in amber vials at -20°C to maintain its stability .
Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes. The synthesis requires precise control of reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
2-Debenzoyl-2-tigloyl-baccatin-III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
2-Debenzoyl-2-tigloyl-baccatin-III has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for the synthesis of more complex molecules, including anticancer agents like taxol . In biology, it is studied for its potential effects on cellular processes and its interactions with various biomolecules .
In medicine, this compound is investigated for its potential therapeutic applications, particularly in cancer treatment . Its unique structure and properties make it a valuable compound for developing new drugs and understanding the mechanisms of existing ones . In industry, it is used in the production of pharmaceutical intermediates and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Debenzoyl-2-tigloyl-baccatin-III involves its interaction with specific molecular targets and pathways within cells . It is believed to exert its effects by binding to tubulin, a protein that plays a crucial role in cell division . By stabilizing microtubules and preventing their disassembly, the compound can inhibit cell division and induce apoptosis in cancer cells .
This mechanism is similar to that of taxol, which also targets tubulin and disrupts the normal function of microtubules . The specific pathways and molecular targets involved in the action of this compound are still under investigation, but its potential as an anticancer agent is well-recognized .
Comparison with Similar Compounds
2-Debenzoyl-2-tigloyl-baccatin-III is similar to other baccatin derivatives, such as baccatin III and 10-deacetylbaccatin III . These compounds share a common core structure but differ in the functional groups attached to the molecule .
Compared to baccatin III, this compound has enhanced stability and different reactivity, making it a valuable intermediate in the synthesis of taxol and other complex molecules . Its unique structure also allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications .
Similar Compounds
- Baccatin III
- 10-Deacetylbaccatin III
- 2-Debenzoyl-2-tigloyl-10-deacetylbaccatin III
These compounds are all related to the synthesis of taxol and share similar core structures, but each has distinct functional groups that influence their properties and applications .
Properties
Molecular Formula |
C29H40O11 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H40O11/c1-9-13(2)25(35)39-24-22-27(8,18(33)10-19-28(22,12-37-19)40-16(5)31)23(34)21(38-15(4)30)20-14(3)17(32)11-29(24,36)26(20,6)7/h9,17-19,21-22,24,32-33,36H,10-12H2,1-8H3/b13-9+/t17-,18-,19+,21+,22-,24-,27+,28-,29?/m0/s1 |
InChI Key |
OYOWLWKQFLUVFZ-OMWVVLIPSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](CC1(C4(C)C)O)O)C)OC(=O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


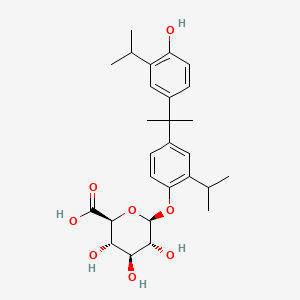

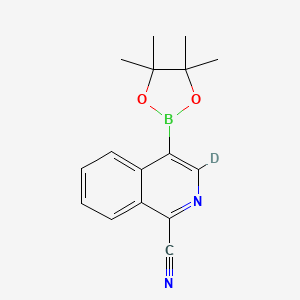
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
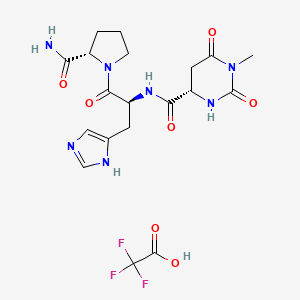
![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
